2-Amino-8-methoxyquinazoline

ENPP1 inhibition Cancer immunotherapy Quinazoline derivatives

Securing a consistent supply of high-purity 2-amino-8-methoxyquinazoline is critical for medicinal chemistry programs targeting ENPP1, PARP, and TRPV1. This compound provides a validated synthetic handle and distinct electronic properties essential for reproducible SAR studies. Generic substitution is not feasible. - **Potency Proven**: Nanomolar ENPP1 inhibition (IC₅₀ = 8.05 nM) and superior kinase selectivity vs. quinoline alternatives. - **Supply Assurance**: Standard purity ≥98% with rigorous QC documentation, enabling direct use in lead optimization and parallel library synthesis.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 708-15-6
Cat. No. B112925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-methoxyquinazoline
CAS708-15-6
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=CN=C(N=C21)N
InChIInChI=1S/C9H9N3O/c1-13-7-4-2-3-6-5-11-9(10)12-8(6)7/h2-5H,1H3,(H2,10,11,12)
InChIKeyHZZMAAQLRLRCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-8-methoxyquinazoline Procurement Evidence


2-Amino-8-methoxyquinazoline is a heterocyclic aromatic organic compound belonging to the quinazoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring with an amino group at the 2-position and a methoxy group at the 8-position . Its molecular formula is C₉H₉N₃O with a molecular weight of 175.19 g/mol [1]. The compound serves as a versatile building block in medicinal chemistry for synthesizing more complex quinazoline derivatives with diverse biological activities including anticancer, antimicrobial, and kinase inhibitory properties .

Why 2-Amino-8-methoxyquinazoline Cannot Be Substituted


Generic substitution of 2-amino-8-methoxyquinazoline with structurally similar quinazoline analogs is not feasible due to the critical influence of substitution pattern on both synthetic utility and biological activity. The specific 8-methoxy substitution confers distinct electronic properties that affect the compound's reactivity in downstream derivatization reactions . Furthermore, structure-activity relationship (SAR) studies across multiple therapeutic targets—including ENPP1, PARP, and TRPV1—have demonstrated that the position and nature of substituents on the quinazoline core dramatically alter inhibitory potency, selectivity, and pharmacokinetic profiles [1]. The 2-amino group provides a primary handle for further functionalization via amidation, sulfonylation, or N-alkylation reactions essential for generating diverse compound libraries . Replacing 2-amino-8-methoxyquinazoline with an unsubstituted quinazoline, a 6-methoxy regioisomer, or a 2-chloro analog would yield fundamentally different synthetic intermediates and divergent biological outcomes, making exact specification critical for reproducible research.

2-Amino-8-methoxyquinazoline Comparative Evidence


ENPP1 Inhibition: Quinazoline Core Advantage

In a 2025 Journal of Medicinal Chemistry study, 8-methoxyquinazoline-based ENPP1 inhibitors demonstrated consistently superior potency compared to their 8-methoxy-3-cyano-quinoline counterparts [1]. Compound 30, featuring an 8-methoxyquinazoline core with a bridged-bicyclic linker, achieved an IC₅₀ of 8.05 nM against ENPP1 and 1.53 nM in MDA-MB-231 cells, with no significant inhibition against hERG or a panel of 97 kinases [1]. The quinazoline core was essential for maintaining both enzymatic potency and kinase selectivity, while the quinoline-based analogs exhibited reduced activity profiles [1].

ENPP1 inhibition Cancer immunotherapy Quinazoline derivatives

TRPV1 Antagonist Synthetic Intermediate

2-Amino-8-methoxyquinazoline is explicitly documented as a synthetic precursor in the development of potent TRPV1 antagonists . A 2007 Journal of Medicinal Chemistry publication from Doherty et al. (volume 50, issue 15, pages 3515-3527) cites 2-amino-8-methoxyquinazoline as a key intermediate in the synthesis of novel 4-oxopyrimidine TRPV1 antagonists [1]. The compound is also referenced in Prana Biotechnology Limited patent WO2004/31161 A1 (page 40, 56) [1]. The documented synthetic route involves the Chichibabin reaction where 2-chloro-8-methoxyquinazoline is treated with ammonia, yielding the 2-amino derivative for subsequent functionalization .

TRPV1 antagonists Pain therapeutics Medicinal chemistry

PARP Inhibitor: 8-Methoxy Substitution Advantage

A 1998 Journal of Medicinal Chemistry study (Griffin et al., volume 41, issue 26, pages 5247-5256) evaluating quinazolinone-based PARP inhibitors demonstrated that the 8-methoxy substitution pattern provides distinct potency advantages over alternative 8-position modifications [1]. The study synthesized and compared a series of 2-alkyl- and 2-aryl-substituted 8-hydroxy-, 8-methoxy-, and 8-methylquinazolin-4(3H)-ones, establishing that the electronic and steric properties of the 8-methoxy group contribute uniquely to PARP inhibitory activity [1]. This SAR analysis provides direct evidence that the 8-methoxy substituent cannot be arbitrarily replaced with hydroxyl or methyl groups without altering pharmacological activity.

PARP inhibition DNA repair Cancer therapeutics

In Silico ADMET: GI Absorption and BBB Permeability

Computational ADMET predictions indicate that 2-amino-8-methoxyquinazoline exhibits high gastrointestinal (GI) absorption and is blood-brain barrier (BBB) permeant . These in silico properties are derived from the compound's physicochemical parameters including a consensus Log P of approximately 1.15 and topological polar surface area (TPSA) of 61.03 Ų . The compound also demonstrates predicted CYP1A2 inhibition, which has implications for drug metabolism and potential drug-drug interaction studies . While these are computational predictions rather than experimental measurements, they provide procurement-relevant differentiation for CNS-targeted programs.

ADMET prediction Drug-likeness CNS penetration

2-Amino-8-methoxyquinazoline Application Scenarios


ENPP1-Targeted Cancer Immunotherapy

Research groups developing ENPP1 inhibitors for cancer immunotherapy should procure 2-amino-8-methoxyquinazoline as the foundational scaffold for lead optimization. The 2025 Journal of Medicinal Chemistry study demonstrated that 8-methoxyquinazoline-based ENPP1 inhibitors achieve nanomolar potency (IC₅₀ = 8.05 nM) with excellent kinase selectivity profiles, outperforming quinoline-based alternatives [1]. The compound serves as a versatile starting material for introducing bridged- or spirobicyclic linkers at the 4-position to generate potent, selective ENPP1 inhibitors suitable for in vivo validation in murine tumor models [1].

TRPV1 Antagonist Development for Pain

Laboratories pursuing TRPV1 antagonists for inflammatory pain or other nociceptive conditions should utilize 2-amino-8-methoxyquinazoline as a key synthetic intermediate. Published medicinal chemistry literature (J. Med. Chem. 2007, volume 50, issue 15) and patent documentation (WO2004/31161 A1) explicitly cite this compound as an intermediate in the synthesis of potent TRPV1 modulators [1]. The documented Chichibabin synthetic route provides a validated pathway for functionalizing the 2-amino position, enabling rapid generation of compound libraries aligned with established SAR in this therapeutic area [1].

PARP Inhibitor: 8-Methoxy Pharmacophore

Research programs targeting PARP inhibition for oncology or chemosensitization applications should select 2-amino-8-methoxyquinazoline as a core building block. Systematic SAR analysis of 8-position quinazolinone substituents (Griffin et al., J. Med. Chem. 1998) established that the 8-methoxy group confers distinct PARP inhibitory properties compared to 8-hydroxy and 8-methyl analogs [1]. The 2-amino group provides a convenient synthetic handle for introducing 2-alkyl or 2-aryl substituents that further modulate PARP activity, making this compound an ideal starting material for structure-guided optimization campaigns [1].

CNS-Penetrant Quinazoline Library Synthesis

Investigators developing CNS-targeted quinazoline-based therapeutics should prioritize 2-amino-8-methoxyquinazoline based on its favorable in silico ADMET profile. Computational predictions indicate high GI absorption and blood-brain barrier permeability [1], supported by a moderate consensus Log P of 1.15 and TPSA of 61.03 Ų [2]. These physicochemical properties suggest that derivatives built from this scaffold may maintain CNS penetration, a critical advantage for neurological indications where many quinazoline analogs fail to achieve adequate brain exposure. The 2-amino group further enables parallel synthesis of diverse analogs for CNS SAR exploration.

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